molecular formula C17H17FO B1327682 3-(2,3-Dimethylphenyl)-3'-fluoropropiophenone CAS No. 898769-47-6

3-(2,3-Dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1327682
M. Wt: 256.31 g/mol
InChI Key: ZTXGAAGFSTYCEA-UHFFFAOYSA-N
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Description

The compound “3-(2,3-Dimethylphenyl)-3’-fluoropropiophenone” likely belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .


Synthesis Analysis

While specific synthesis methods for “3-(2,3-Dimethylphenyl)-3’-fluoropropiophenone” are not available, similar compounds are often synthesized through reactions involving N-aryl-β-alanines .

Scientific Research Applications

Formation and Reactions in Chemistry

The chemical compound 3-(2,3-Dimethylphenyl)-3'-fluoropropiophenone and its analogues have been studied for their formation and reactions in organic chemistry. For example, Vandenberg and Leusen (1988) investigated the formation and reactions of 2,3-dimethylene-2,3-dihydrothiophene, an analogue of o-xylylene, which is generated in situ from a related compound via a fluoride-induced elimination process (Vandenberg & Leusen, 1988).

Electroactive Polymeric Materials

Research by Yamamoto et al. (1992) focused on the electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide), demonstrating the potential of such compounds in creating electroactive materials (Yamamoto et al., 1992).

Fluorescence Probes and Sensors

Tanaka et al. (2001) conducted a study on fluorescein-based fluorescence probes, providing insights into the design and synthesis of functional fluorescence probes for detecting certain biomolecules, which could include derivatives of 3-(2,3-Dimethylphenyl)-3'-fluoropropiophenone (Tanaka et al., 2001).

Luminescence Sensing Applications

Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that demonstrate potential as fluorescence sensors for chemicals like benzaldehyde derivatives. This research indicates the potential use of 3-(2,3-Dimethylphenyl)-3'-fluoropropiophenone in similar sensing applications (Shi et al., 2015).

properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-5-3-6-14(13(12)2)9-10-17(19)15-7-4-8-16(18)11-15/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXGAAGFSTYCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644629
Record name 3-(2,3-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898769-47-6
Record name 1-Propanone, 3-(2,3-dimethylphenyl)-1-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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